1-methyl-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one
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Overview
Description
“1-methyl-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one” is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff . It is an off-white solid .
Synthesis Analysis
The synthesis of “this compound” has been reported in various studies . The synthetic strategies and approaches to 1H-pyrazolo[3,4-b]pyridine derivatives have been systematized according to the method to assemble the pyrazolopyridine system .Molecular Structure Analysis
The molecular structure of “this compound” has been analyzed in several studies . The compound has a complex structure with various functional groups .Chemical Reactions Analysis
The chemical reactions involving “this compound” have been studied . The compound has been used in the synthesis of kinase inhibitors .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” have been analyzed . The compound is an off-white solid with a melting point of 131.5°C .Scientific Research Applications
Kinase Inhibitors
1-methyl-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one has proven to be particularly versatile in the design of kinase inhibitors. Its ability to interact with kinases via multiple binding modes makes it a recurrent motif in the design of these inhibitors, with applications spanning across a broad range of kinase targets. This scaffold typically binds to the hinge region of the kinase, facilitating the development of potent and selective inhibitors that are crucial in therapeutic interventions for various diseases (Wenglowsky, 2013).
Heterocyclic N-oxide Molecules
The synthesis and chemistry of heterocyclic N-oxide derivatives, including those from pyridine and indazole, highlight the biological importance and versatility of these compounds in scientific research. They are essential in metal complexes formation, catalysts design, asymmetric catalysis, synthesis, and medicinal applications, showcasing their widespread utility in advanced chemistry and drug development investigations (Li et al., 2019).
Synthetic and Medicinal Perspectives
The pyrazolo[1,5-a]pyrimidine scaffold, closely related to the this compound, has displayed a broad range of medicinal properties such as anticancer, CNS agents, and anti-inflammatory activities. Its structure-activity relationship (SAR) studies have garnered significant attention, providing a foundation for developing drug-like candidates for various disease targets. This highlights the potential for further exploitation of similar scaffolds in drug discovery (Cherukupalli et al., 2017).
Self-Assembly of Polynuclear Complexes
The use of spacer-armed pyridylazoles, including pyrazoles, for the self-assembly of polynuclear clusters is an innovative application of this chemical class. These structures exhibit highly symmetric architectures, such as tetrahedrons and cubes, demonstrating the scaffold's utility in the formation of complex molecular architectures (Gusev et al., 2019).
Mechanism of Action
Target of Action
Similar compounds in the pyrazolo[3,4-b]pyridine family have been associated with various biomedical applications , suggesting a broad range of potential targets.
Mode of Action
It’s known that the compound can exist in two tautomeric forms: the 1h- and 2h-isomers . This tautomeric flexibility might influence its interaction with biological targets.
Result of Action
Similar compounds in the pyrazolo[3,4-b]pyridine family have shown various biological activities , suggesting potential therapeutic applications.
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-methyl-2H-pyrazolo[3,4-b]pyridin-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O/c1-10-6-5(7(11)9-10)3-2-4-8-6/h2-4H,1H3,(H,9,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCICHMZBIOESPK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=N2)C(=O)N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00356059 |
Source
|
Record name | AJ-077/33269015 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00356059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2942-45-2 |
Source
|
Record name | 1,2-Dihydro-1-methyl-3H-pyrazolo[3,4-b]pyridin-3-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2942-45-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | AJ-077/33269015 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00356059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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